4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a synthetic organic compound with the molecular formula and a molecular weight of approximately 409.52 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is cataloged under the CAS number 2379984-51-5 and is available from chemical suppliers for research purposes. It is primarily used in laboratory settings and is not intended for human or animal use. The compound can be sourced from specialized chemical suppliers, where it is typically offered in various quantities, such as 1 mg, 5 mg, and 10 mg, with prices varying accordingly .
4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine belongs to the class of pyrimidine derivatives, which are characterized by their six-membered aromatic ring containing two nitrogen atoms. This compound can also be classified based on its functional groups, including piperidine and pyridine moieties, which contribute to its biological activity.
The synthesis of 4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves several key steps that typically include the formation of the pyrimidine core followed by the introduction of substituents such as the piperidine and pyridine groups.
Technical Details:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can be represented using various structural formulas that highlight its functional groups:
O=C(C1(CCOCC1)c1ccccc1)N1CCC(CC1)COc1ncnc(c1C)C
The compound's structure reveals a complex arrangement of atoms that includes:
This structural complexity contributes to its potential interactions in biological systems.
The chemical reactivity of 4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can be analyzed through various types of reactions:
Technical Details:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) to optimize yields and selectivity.
The mechanism of action for 4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with biological targets at the molecular level:
Research into similar compounds suggests that modifications in structure can significantly influence binding affinity and biological activity.
Relevant Data or Analyses:
Physical and chemical properties are essential for predicting behavior in biological systems and during synthesis.
4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine has potential applications in:
Research into this compound may lead to significant advancements in therapeutic agents targeting neurological disorders or other medical conditions where modulation of specific pathways is beneficial.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4